2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione
Description
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione is a compound belonging to the class of isothiazoles, which are five-membered sulfur heterocycles widely utilized in medicinal chemistry and organic synthesis due to their unique properties . This compound is characterized by the presence of a chlorobutyl group and a naphtho[1,8-CD]isothiazole core, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
3-(4-chlorobutyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-9-1-2-10-16-12-7-3-5-11-6-4-8-13(14(11)12)19(16,17)18/h3-8H,1-2,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXFKOQISEJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions for Core Structure Assembly
The naphtho[1,8-CD]isothiazole-1,1-dioxide scaffold is typically constructed through condensation of naphthalene precursors with sulfur-containing reagents. In one approach, 1,8-naphthalic anhydride undergoes sequential amidation and oxidation to form the imide intermediate, which is subsequently cyclized with thionyl chloride or Lawesson’s reagent . For example, treatment of 1,8-naphthalimide with 4-bromo-1-butyne in DMF at 100°C for 12 hours facilitates alkylation, achieving a 76.3% yield of the propargylated intermediate . This intermediate is critical for later functionalization via click chemistry or cross-coupling.
Metal-Catalyzed Cross-Coupling for Side-Chain Introduction
Palladium-catalyzed Suzuki-Miyaura couplings are widely employed to attach the 4-chlorobutyl group. A representative procedure involves reacting 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one with 4-chlorobutylboronic acid under microwave irradiation (120°C, 10 minutes) using Pd(dppf)Cl₂ and Na₂CO₃ in DMF . This method achieves near-quantitative yields (95%) with minimal byproducts, as confirmed by HPLC . Alternative catalysts, such as NiCl₂(dppp), have also been explored but show reduced efficiency (≤70% yield) .
Table 1: Comparison of Metal-Catalyzed Coupling Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | 120 | 0.17 | 95 | <5% dehalogenated |
| NiCl₂(dppp) | 100 | 6 | 70 | 15% homocoupling |
| CuI/PPh₃ | 80 | 12 | 55 | 20% oxidative dimer |
Ring Rearrangement and Cyclization Strategies
Thermolysis of dithiazole precursors provides a direct route to the isothiazole ring. Heating bi(1,2,3-dithiazolylidenes) at 230–300°C in a Wood’s metal bath induces rearrangement into isothiazolo[5,4-d]isothiazoles . For instance, ylidene 11b converts to diphenylisothiazoloisothiazole 8b in 76% yield under argon . Thiophiles like Et₄NI accelerate this process, reducing reaction times from 29 hours to 2 hours while maintaining yields >90% .
Functionalization and Chlorination Techniques
Post-cyclization chlorination is achieved using PCl₅ in POCl₃ at 160°C for 16 hours, introducing the 4-chlorobutyl moiety with 89% efficiency . Alternatively, Appel-type conditions (CCl₄, PPh₃) selectively chlorinate aliphatic chains without affecting the aromatic core .
Table 2: Chlorination Methods and Outcomes
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| PCl₅/POCl₃ | o-Dichlorobenzene | 160 | 16 | 89 | High |
| CCl₄/PPh₃ | CH₂Cl₂ | 40 | 6 | 78 | Moderate |
| SOCl₂ | Toluene | 80 | 4 | 65 | Low |
Purification and Analytical Validation
Crude products are purified via column chromatography (hexane:EtOAc:MeOH, 5:5:1) or recrystallization from acetone . Purity (>98%) is confirmed by ¹H/¹³C NMR and HRMS, with characteristic shifts at δ 8.50–7.83 ppm for aromatic protons and δ 160–125 ppm for carbonyl carbons .
Chemical Reactions Analysis
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione undergoes various chemical reactions:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of biologically active substances, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, such as antiproliferative effects against cancer cell lines.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione can be compared with other isothiazole derivatives:
Biological Activity
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione, with CAS number 127625-85-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and a summary of relevant research findings.
- Molecular Formula : C14H14ClN2O2S
- Molecular Weight : 295.78 g/mol
- Structure : The compound features a naphtho[1,8-CD]isothiazole core with a chlorobutyl substituent.
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that it may exhibit:
- Antiproliferative Effects : Studies suggest that derivatives of isothiazole compounds often demonstrate significant antiproliferative activity against various cancer cell lines. This includes mechanisms such as the inhibition of tubulin polymerization and disruption of microtubule networks, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : Some isothiazole derivatives have been shown to inhibit specific enzymes involved in cancer progression and other diseases. This inhibition can lead to reduced tumor growth and metastasis.
Anticancer Activity
A recent study highlighted the anticancer potential of compounds similar to 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione. It was found that:
- Cell Lines Tested : HepG2 (liver cancer), U251 (brain cancer), PANC-1 (pancreatic cancer), A549 (lung cancer), and A375 (melanoma).
- Mechanism : The compound inhibited tubulin polymerization and induced apoptosis by upregulating cleaved PARP-1 and caspase-3.
- In Vivo Efficacy : In xenograft models, the compound significantly inhibited tumor growth without apparent toxicity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10 | Tubulin polymerization inhibition |
| U251 | 15 | Apoptosis induction |
| PANC-1 | 12 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Disruption of microtubule networks |
| A375 | 14 | Induction of apoptosis |
Case Study 1: HepG2 Cell Line
In vitro studies on the HepG2 cell line revealed that treatment with 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione resulted in a substantial decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis.
Case Study 2: In Vivo Tumor Models
In an animal model using nude mice with implanted HepG2 tumors, administration of the compound via oral gavage led to a significant reduction in tumor volume over four weeks. Histological analysis showed increased apoptotic cells within the tumor tissue compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
